molecular formula C13H17NO2 B6274518 ethyl (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoate CAS No. 39806-13-8

ethyl (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoate

Cat. No.: B6274518
CAS No.: 39806-13-8
M. Wt: 219.3
InChI Key:
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Description

Ethyl (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoate typically involves the esterification of (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to provide a more sustainable and scalable approach for the synthesis of esters, including this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and function. The ester moiety can undergo hydrolysis to release the corresponding acid, which may further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in different scientific fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

39806-13-8

Molecular Formula

C13H17NO2

Molecular Weight

219.3

Purity

95

Origin of Product

United States

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